molecular formula C16H22O3 B13995217 3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid CAS No. 7468-15-7

3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid

Cat. No.: B13995217
CAS No.: 7468-15-7
M. Wt: 262.34 g/mol
InChI Key: QGXJQMCWGZOABY-UHFFFAOYSA-N
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Description

3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid is a chemical compound known for its unique structure, which includes a cyclohexyl group, a hydroxy group, and a phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with benzaldehyde, followed by reduction and subsequent carboxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 3-Cyclohexyl-3-oxo-2-phenylbutanoic acid.

    Reduction: Formation of 3-Cyclohexyl-3-hydroxy-2-phenylbutanol.

    Substitution: Formation of nitro-substituted derivatives of the phenyl group.

Scientific Research Applications

3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-phenylbutanoic acid
  • 3-Cyclohexyl-2-phenylpropanoic acid
  • 3-Cyclohexyl-3-hydroxybutanoic acid

Uniqueness

3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

7468-15-7

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

3-cyclohexyl-3-hydroxy-2-phenylbutanoic acid

InChI

InChI=1S/C16H22O3/c1-16(19,13-10-6-3-7-11-13)14(15(17)18)12-8-4-2-5-9-12/h2,4-5,8-9,13-14,19H,3,6-7,10-11H2,1H3,(H,17,18)

InChI Key

QGXJQMCWGZOABY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)(C(C2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

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